Brevinin-1SPb
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPIIAGMAAKVIPSLFCAITKKC |
Origin of Product |
United States |
Isolation, Molecular Cloning, and Biosynthesis of Brevinin 1spb
Discovery and Isolation Methodologies for Brevinin-1SPb from Rana septentrionalis Skin Secretions
This compound was first identified and isolated from the skin secretions of the mink frog, Rana septentrionalis. nih.gov The process began with the collection of these secretions, often induced by a mild electrical stimulation, a method that does not harm the frog. nih.gov These collected secretions, a complex mixture of various peptides, were then subjected to a technique called reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This powerful analytical tool separates the individual components of the mixture based on their hydrophobicity.
The elution profiles from the RP-HPLC showed that the chemical composition of the skin secretions was remarkably consistent across male, female, and juvenile frogs, indicating no significant developmental or sexual differences in the production of these defensive peptides. nih.gov Through this method, researchers were able to purify four distinct peptides belonging to the brevinin-1 (B586460) family, one of which was this compound. nih.gov Further structural characterization confirmed its identity as a member of this well-established family of antimicrobial peptides. nih.gov
Molecular Cloning of this compound Precursor cDNA from Amphibian Skin
To understand the genetic blueprint of this compound, scientists turned to molecular cloning. This process involves isolating the messenger RNA (mRNA) from the frog's skin tissue, which contains the instructions for producing the peptide. Using a technique called reverse transcription-polymerase chain reaction (RT-PCR), the mRNA is converted into its more stable DNA counterpart, known as complementary DNA (cDNA). nih.gov
This cDNA library, containing the genetic codes for all proteins produced in the skin, is then screened to find the specific sequence that encodes the precursor of this compound. nih.gov The cloned cDNA reveals that this compound, like many other antimicrobial peptides, is initially synthesized as a larger, inactive precursor molecule. nih.govnih.gov
Elucidation of the Gene Organization and Biosynthetic Pathway for this compound
The biosynthesis of this compound is a multi-step process that begins with the transcription of its gene into mRNA and subsequent translation into a precursor protein. This precursor has a complex structure, essential for its proper folding, transport, and eventual processing into the active peptide.
The precursor protein of this compound contains a signal peptide at its N-terminus. wikipedia.org This short sequence of amino acids acts as a biological "zip code," directing the newly synthesized protein to the secretory pathway, ensuring it reaches the skin glands where it will be stored and eventually released. wikipedia.org During or after translocation into the endoplasmic reticulum, this signal peptide is cleaved off by a specific enzyme called a signal peptidase. wikipedia.org
Following the signal peptide is the pro-peptide region. This part of the precursor is cleaved by a family of enzymes known as pro-protein convertases (PCs). dtu.dk These enzymes recognize specific cleavage sites, typically consisting of pairs of basic amino acid residues like arginine and lysine (B10760008), and cut the precursor to release the mature peptide. dtu.dk
The final step in the biosynthesis of many bioactive peptides, including this compound, is post-translational modification. nih.gov One of the most common and crucial modifications is C-terminal amidation. researchgate.netprotpi.ch In this process, the carboxyl group at the C-terminus of the peptide is converted into an amide group. protpi.ch
This amidation is not a simple chemical reaction but is catalyzed by a specific enzyme called peptidylglycine α-amidating monooxygenase (PAM). protpi.ch The presence of a C-terminal amide is often vital for the biological activity and stability of the peptide. protpi.chdigitellinc.com It can protect the peptide from degradation by certain enzymes and can also be critical for its interaction with microbial membranes or specific receptors. protpi.ch The structural characterization of this compound has confirmed the presence of this C-terminal amidation, highlighting its importance in the peptide's defensive function. nih.gov
Structural Characterization and Conformational Analysis of Brevinin 1spb
Primary Amino Acid Sequence Analysis and Identification of Conserved Motifs
The primary structure, the linear sequence of amino acids, is the foundational blueprint of Brevinin-1SPb. Analysis of this sequence reveals key conserved motifs that are characteristic of the brevinin-1 (B586460) family and crucial for the peptide's function.
| Motif | Position | Conservation Status | Primary Function |
| FLP | N-terminus | Highly Conserved in Brevinin-1 Family | Membrane interaction and hydrophobicity |
Elucidation of the C-terminal "Rana Box" Cyclic Heptapeptide (B1575542) Domain and Disulfide Bridge
| Domain | Typical Sequence | Key Features | Postulated Role |
| Rana Box | Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴ | Cyclic heptapeptide, Disulfide bridge | Structural stability, modulation of activity |
Secondary and Tertiary Structure Elucidation in Membrane-Mimetic Environments
The biological function of this compound is intimately linked to its three-dimensional structure, particularly in the context of a cell membrane. In aqueous solutions, brevinin peptides typically exist in a disordered, random coil conformation. nih.govnih.gov However, upon encountering a membrane-mimetic environment, such as in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS) or solvents like trifluoroethanol (TFE), they undergo a significant conformational change. nih.govnih.govnih.gov
Determination of Alpha-Helical Propensity and Amphipathicity
In membrane-like environments, this compound is predicted to adopt an amphipathic α-helical structure. nih.govresearchgate.net This means that the helical peptide has a distinct spatial arrangement of its amino acid side chains, with hydrophobic (non-polar) residues clustered on one face of the helix and hydrophilic (polar) residues on the opposite face. plos.org This amphipathic character is crucial for its interaction with and disruption of cell membranes. nih.gov The hydrophobic face of the helix is thought to insert into the lipid core of the membrane, while the hydrophilic face, often carrying a net positive charge due to the presence of basic amino acids like lysine (B10760008), interacts with the negatively charged components of bacterial membranes. nih.gov Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes, revealing a shift from a random coil to a predominantly α-helical structure in membrane-mimetic solvents. frontiersin.org The degree of helicity and amphipathicity can be influenced by the specific amino acid sequence and has been shown to correlate with the peptide's biological activity. researchgate.net
Functional Role of Proline Residues in Peptide Conformation and Membrane Interaction
Proline residues play a unique and critical role in the conformation of many peptides, including those in the brevinin-1 family. nih.govembopress.org Due to its cyclic side chain, proline introduces a rigid kink or bend in the peptide backbone, disrupting the continuous formation of an α-helix. nih.govembopress.org In many brevinin-1 peptides, a proline residue is often found around position 14. nih.govnih.gov This proline-induced hinge is believed to be structurally and functionally significant, creating a flexible linker between two helical segments of the peptide. nih.gov This helix-hinge-helix motif allows the peptide to adopt a specific orientation upon membrane binding, with the two helical arms lying parallel to the membrane surface. nih.govnih.gov This conformation facilitates the interaction of the hydrophobic residues with the membrane core and the hydrophilic residues with the aqueous environment, a key aspect of its proposed non-pore-forming mechanism of action. nih.govnih.gov The presence and position of proline residues can therefore modulate the peptide's flexibility and its mode of interaction with the cell membrane. nih.govmdpi.com
Advanced Spectroscopic and Computational Approaches for Three-Dimensional Structure Prediction
Determining the high-resolution three-dimensional structure of peptides like this compound is essential for a detailed understanding of their function. A combination of advanced spectroscopic techniques and computational modeling is often employed to achieve this.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of peptides in solution and in membrane-mimicking environments like micelles. nih.govnih.gov By analyzing the interactions between atomic nuclei, NMR can provide detailed information about the peptide's secondary structure, the conformation of its side chains, and its orientation relative to the membrane. nih.govplos.org
In conjunction with experimental data from techniques like NMR and mass spectrometry, computational methods play a crucial role in predicting and refining the three-dimensional structure of this compound. researchgate.netuni-leipzig.densf.gov Homology modeling, which uses the known structures of related proteins as templates, can provide an initial structural model. ijert.org Molecular dynamics (MD) simulations can then be used to simulate the peptide's behavior over time in a virtual membrane environment, offering insights into its conformational flexibility and its interactions with lipid molecules. nih.gov These computational approaches, guided by experimental constraints, allow for the generation of detailed atomic-level models of this compound's structure and its interaction with membranes, contributing to a more complete understanding of its biological activity. nih.gov
| Technique | Type | Information Provided |
| Circular Dichroism (CD) Spectroscopy | Spectroscopic | Secondary structure content (e.g., α-helix, random coil) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectroscopic | High-resolution 3D structure, peptide-membrane orientation |
| Mass Spectrometry (MS) | Spectroscopic | Molecular weight, amino acid sequence, some structural constraints |
| Homology Modeling | Computational | Initial 3D structure prediction based on templates |
| Molecular Dynamics (MD) Simulations | Computational | Conformational dynamics, peptide-lipid interactions |
Applications of Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Brevinin-1 peptides typically exhibit a random coil structure in aqueous solutions. nih.gov However, in membrane-mimetic environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, they undergo a conformational transition to a predominantly α-helical structure. nih.govnih.gov This induced helicity is a common feature of many antimicrobial peptides and is believed to be crucial for their interaction with and disruption of microbial cell membranes.
The CD spectrum of a peptide in an α-helical conformation is characterized by a positive peak around 192 nm and two negative peaks at approximately 208 and 222 nm. The intensity of these peaks can be used to estimate the percentage of helical content. For this compound, it is hypothesized that in an aqueous buffer, it would display a CD spectrum characteristic of a random coil, with a strong negative peak around 200 nm. Upon introduction of a membrane-mimetic solvent, a shift to the characteristic α-helical spectrum is expected.
Table 1: Expected Secondary Structure Content of this compound in Different Environments based on Brevinin-1 Family Studies
| Environment | Predominant Secondary Structure | Expected CD Spectral Features |
| Aqueous Buffer (e.g., 10 mM Phosphate (B84403) Buffer) | Random Coil | Strong negative band near 200 nm |
| Membrane-Mimetic (e.g., 50% TFE) | α-Helix | Positive band ~192 nm, negative bands at ~208 and ~222 nm |
| Anionic Micelles (e.g., SDS) | α-Helix | Positive band ~192 nm, negative bands at ~208 and ~222 nm |
This table is predictive and based on the observed behavior of other Brevinin-1 peptides.
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Higher-Order Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov Although a specific high-resolution NMR structure of this compound has not been deposited in public databases like the Protein Data Bank (PDB) or the Biological Magnetic Resonance Bank (BMRB), studies on other Brevinin-1 family members, such as Brevinin-1BYa, offer a robust model for its likely higher-order structure. nih.gov
For peptides like Brevinin-1BYa, NMR studies have revealed a flexible helix-hinge-helix motif when in the presence of membrane-mimicking environments like TFE or SDS micelles. nih.gov The structure is typically unstructured in a purely aqueous solution. In the case of Brevinin-1BYa, two α-helical segments are connected by a hinge region. nih.gov Paramagnetic probes in NMR experiments have further shown that these helical segments lie parallel to the surface of the micelle, with hydrophobic residues oriented towards the micelle's core and hydrophilic residues facing the solvent. nih.gov This amphipathic nature is a hallmark of many membrane-active peptides.
Given the sequence homology and shared characteristics within the Brevinin-1 family, it is highly probable that this compound adopts a similar amphipathic α-helical conformation upon interacting with a membrane-like environment. The proline residue often found in brevinin sequences can induce a kink or hinge in the helical structure. nih.gov
Computational Modeling and Molecular Dynamics Simulations for Conformational Prediction
In the absence of experimental structures, computational modeling and molecular dynamics (MD) simulations provide valuable predictive insights into the three-dimensional conformation of peptides. A computed structure model for this compound is available in the AlphaFold Protein Structure Database (AF_AFP0DQK0F1). rcsb.org
This predicted model suggests a structure with significant α-helical content. The N-terminal region is predicted to form a well-defined α-helix, a common feature for Brevinin-1 peptides that is crucial for their initial interaction with and insertion into the lipid bilayer of target cells. researchgate.net The C-terminal region, which contains the "Rana box" disulfide bridge, is also predicted to have helical propensity.
Molecular dynamics simulations can further refine these static models by simulating the peptide's behavior in a dynamic, solvated environment, such as a lipid bilayer. biorxiv.org For other brevinin peptides, MD simulations have shown that the peptide can maintain its helical structure and position itself parallel to the membrane surface, which supports a non-pore-forming mechanism of action like the "carpet" or "interfacial activity" models. biorxiv.org These simulations can also reveal key electrostatic and hydrophobic interactions between the peptide and the membrane, providing a more detailed understanding of its mode of action.
Table 2: Computationally Predicted Structural Features of this compound
| Computational Method | Predicted Structural Feature | Implication |
| AlphaFold | Predominantly α-helical conformation | Consistent with membrane-active antimicrobial peptides |
| Molecular Dynamics (General for Brevinins) | Stable α-helix at the membrane interface | Suggests a membrane-disruptive mechanism |
| Helical Wheel Projection | Amphipathic character with distinct hydrophobic and hydrophilic faces | Facilitates interaction with and insertion into lipid membranes |
This table includes data from the AlphaFold prediction for this compound and general findings from MD simulations of related brevinin peptides.
Mechanisms of Action of Brevinin 1spb on Microbial Targets
Interaction with Bacterial Cell Membranes: A Primary Mode of Antimicrobial Action
The fundamental mode of action for Brevinin-1SPb and related peptides is the disruption of the microbial plasma membrane's integrity. imrpress.comgoogle.com This interaction is largely driven by the peptide's physicochemical properties. Brevinin peptides are typically cationic and amphipathic, meaning they possess a net positive charge and have distinct hydrophobic and hydrophilic regions. imrpress.com In an aqueous environment, these peptides often exist in a random coil structure, but upon encountering a bacterial membrane, they adopt a more structured, amphipathic α-helical conformation. nih.gov
This structural change is crucial for their function. The positive charges on the peptide are electrostatically attracted to the negatively charged components of bacterial membranes, such as anionic phospholipids (B1166683), lipopolysaccharides (LPS) in Gram-negative bacteria, and lipoteichoic acids in Gram-positive bacteria. nih.govresearchgate.netnih.gov Following this initial attraction, the peptide's hydrophobic regions insert into the lipid bilayer, leading to membrane perturbation and eventual lysis. mdpi.comnih.gov This membranolytic mechanism of action is considered the primary way these peptides kill bacteria. google.com
Studies on Membrane Permeabilization and Depolarization
A key consequence of the interaction between brevinin peptides and bacterial membranes is the rapid permeabilization and depolarization of the membrane. google.com Studies on brevinin family peptides demonstrate that this process disrupts the membrane's ability to maintain its electrochemical gradient, which is vital for cellular processes like ATP synthesis and solute transport.
Membrane depolarization occurs as the peptide integration allows for the uncontrolled passage of ions across the membrane, collapsing the membrane potential. nih.gov This effect has been confirmed experimentally for brevinin peptides using voltage-sensitive fluorescent dyes. google.com These dyes can only enter the bacterial cell and fluoresce when the membrane is depolarized, and studies show a significant increase in fluorescence upon treating bacteria like S. aureus with brevinin peptides. google.com
The permeabilization of the membrane allows not only ions but also larger molecules to leak out of the cell, such as cytoplasmic contents, and allows external substances to enter. researchgate.net This loss of barrier function is a critical step that leads to cell death. frontiersin.org Scanning and transmission electron microscopy studies on related brevinin peptides have visualized this disruption, showing membrane disturbance and the release of cellular contents following peptide treatment. researchgate.net
Differential Susceptibility Across Microbial Species
Brevinin-1 (B586460) family peptides, including this compound, exhibit a broad spectrum of activity but often show different levels of efficacy against various microbial species, particularly between Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This differential susceptibility is primarily due to the distinct structural differences in the cell envelopes of these two bacterial types. frontiersin.orghereditybio.ineoscu.com
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Outer Membrane | Absent | Present, contains Lipopolysaccharide (LPS) |
| Peptidoglycan Layer | Thick | Thin |
| Primary AMP Target | Cell membrane (accessible) | Outer and Inner membranes (barrier) |
| General Susceptibility | Generally more susceptible hereditybio.in | Generally more resistant hereditybio.inmedicalnewstoday.com |
Specific Mechanisms of Interaction with Gram-Positive Bacterial Membranes
Gram-positive bacteria are generally more susceptible to the action of many brevinin peptides. researchgate.nethereditybio.in Their cell envelope lacks an outer membrane, exposing a thick layer of peptidoglycan embedded with negatively charged teichoic and lipoteichoic acids. nih.govhereditybio.in This composition makes the cytoplasmic membrane relatively accessible to cationic peptides like this compound.
The interaction proceeds via:
Electrostatic Attraction: The positively charged residues of this compound are attracted to the anionic teichoic acids in the cell wall and the phospholipids of the cytoplasmic membrane. nih.govresearchgate.net
Membrane Insertion and Disruption: After traversing the peptidoglycan layer, the peptide directly interacts with the cell membrane, inserting into the lipid bilayer and causing permeabilization and depolarization as described previously. researchgate.netnih.gov
Research has shown that this compound is active against the Gram-positive bacterium Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 13 µM. researchgate.netresearchgate.net The activity of brevinins against Gram-positive strains like S. aureus and Enterococcus faecalis is well-documented. researchgate.net
Table: Antimicrobial Activity of Selected Brevinin-1 Peptides Against S. aureus
| Peptide | Source Organism | MIC against S. aureus (µM) | Reference |
|---|---|---|---|
| This compound | Lithobates palustris | 13 | researchgate.netresearchgate.net |
| Brevinin-1DYa | Lithobates palustris | 32 | researchgate.net |
| Brevinin-1LTe | Hylarana latouchii | 1-2 | nih.gov |
| Brevinin-1pl-5R | Modified | 2 | frontiersin.org |
Overcoming Challenges of Gram-Negative Bacterial Outer Membrane Permeabilization
Gram-negative bacteria present a more significant challenge for many antimicrobial peptides due to their complex cell envelope. hereditybio.inmedicalnewstoday.com The key obstacle is the outer membrane, an asymmetric bilayer with lipopolysaccharide (LPS) in its outer leaflet. mdpi.comnih.gov This membrane acts as a formidable permeability barrier, preventing many antibiotics and peptides from reaching their target, the inner cytoplasmic membrane. nih.govbiorxiv.org
For a brevinin peptide to be effective against a Gram-negative bacterium, it must first:
Interact with and cross the outer membrane: The peptide's cationic nature allows it to bind to the negatively charged LPS molecules. mdpi.com This interaction can displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to localized disruption and permeabilization of the outer membrane. mdpi.com This process is often referred to as "self-promoted uptake."
Traverse the periplasmic space: Once across the outer membrane, the peptide must travel through the periplasm, which contains a thin peptidoglycan layer.
Disrupt the inner membrane: Finally, the peptide acts on the inner cytoplasmic membrane, causing depolarization and lysis in a manner similar to its action on Gram-positive bacteria. google.com
While many brevinins show weaker activity against Gram-negative bacteria compared to Gram-positive strains, some are still effective. researchgate.netfrontiersin.org The efficiency of this process depends heavily on the peptide's ability to permeabilize the outer membrane. plos.org
Exploration of Potential Intracellular Targets and Subsequent Biological Pathways
While the primary mode of action for this compound is the disruption of the cell membrane, it is increasingly recognized that some antimicrobial peptides can translocate across the membrane without causing immediate lysis and act on intracellular targets. imrpress.comgoogle.commdpi.com This suggests that membrane disruption may not be the sole mechanism of killing, or that at sub-lethal concentrations, other pathways may be affected.
Potential intracellular targets for AMPs, which could be relevant areas of investigation for this compound, include:
Nucleic Acid Synthesis: Some peptides can enter the cytoplasm and bind to DNA and/or RNA, interfering with replication, transcription, and translation processes, ultimately inhibiting protein synthesis. mdpi.com
Protein Synthesis: Certain AMPs have been found to inhibit protein synthesis by targeting ribosomes. nih.gov
Enzyme Activity: Peptides can inhibit the function of essential intracellular enzymes, disrupting critical metabolic pathways. nih.gov
Cell Wall Synthesis: Some AMPs can interfere with the synthesis of cell wall components, further weakening the bacterium. nih.gov
These intracellular mechanisms may act in concert with membrane disruption, leading to a multi-faceted attack on the microbial cell. nih.gov The exploration of these potential pathways for this compound could reveal additional mechanisms contributing to its antimicrobial efficacy. google.com
Biological Activity Spectrum of Brevinin 1spb in in Vitro Models
Antimicrobial Activity Against Clinically Relevant Pathogenic Microorganisms
Brevinin-1SPb exhibits a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, as well as fungi.
This compound has shown potent activity against Gram-positive bacteria. Notably, its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. The minimum inhibitory concentration (MIC) of this compound against S. aureus has been reported to be 13 µM. researchgate.netmdpi.com This positions it as a peptide of interest in the ongoing search for new agents to combat antibiotic-resistant bacteria. The Brevinin-1 (B586460) family of peptides, to which this compound belongs, is known for its strong antimicrobial potential, although this is often accompanied by hemolytic activity. researchgate.netmdpi.com The activity against Gram-positive bacteria is a common feature of the Brevinin-1 family, which is attributed to the differences in membrane structure compared to Gram-negative bacteria. mdpi.com The presence of teichoic and lipoteichoic acids in the cell walls of Gram-positive bacteria is thought to facilitate the interaction with these cationic peptides. mdpi.com
**Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against *Staphylococcus aureus***
| Compound | Organism | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 13 researchgate.netmdpi.com |
The activity of this compound extends to Gram-negative bacteria. Three peptides from the Brevinin-1 family, including Brevinin-1Sb and Brevinin-1Sc, demonstrated growth-inhibitory activity against Escherichia coli, with MIC values of 17 µM and 14 µM, respectively. nih.gov While specific MIC values for this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae are not detailed in the provided search results, the general activity of the Brevinin-1 family against Gram-negative bacteria is a recurring theme. nih.govnih.gov However, it is also noted that the susceptibility of Gram-negative bacteria to Brevinin-1 peptides is generally less than that of Gram-positive bacteria. mdpi.com This difference is often attributed to the additional outer membrane of Gram-negative bacteria, which is composed of negatively charged lipopolysaccharide (LPS) and can hinder the permeabilization by antimicrobial peptides. mdpi.comnih.gov
**Table 2: Minimum Inhibitory Concentration (MIC) of Related Brevinin-1 Peptides Against *Escherichia coli***
| Compound | Organism | MIC (µM) |
|---|---|---|
| Brevinin-1Sb | Escherichia coli | 17 nih.gov |
| Brevinin-1Sc | Escherichia coli | 14 nih.gov |
Brevinin-1 peptides have also demonstrated antifungal properties. researchgate.net While specific data for this compound against Candida albicans is not explicitly available in the search results, the broader family of Brevinin peptides is recognized for its activity against fungi. researchgate.net The mechanism of antifungal action is believed to be similar to its antibacterial activity, involving disruption of the fungal cell membrane. The emergence of drug-resistant fungal strains, particularly Candida species, underscores the need for novel antifungal agents, and antimicrobial peptides like those in the Brevinin family represent a promising area of research. nih.govnih.gov
Activity Profile Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
Antibiofilm Properties and Mechanism of Biofilm Disruption
Biofilms, structured communities of microorganisms encased in a self-produced matrix, pose a significant challenge in treating infections due to their increased resistance to antimicrobial agents. mdpi.comfrontiersin.org Several antimicrobial peptides have demonstrated the ability to inhibit biofilm formation and eradicate established biofilms. mdpi.comfrontiersin.org Brevinin-1 peptides, in general, have been noted for their anti-biofilm activity. For instance, a related peptide, Brevinin-1BW, has been shown to possess strong biofilm inhibitory and eradication activities. nih.gov The proposed mechanism for this action involves the disruption of bacterial membranes. nih.gov The ability of these peptides to interact with and disrupt the extracellular matrix components of the biofilm is also a potential mechanism. mdpi.com While direct studies on the antibiofilm properties of this compound are not detailed in the provided results, the activity of other Brevinin-1 peptides suggests that this is a promising area for future investigation.
Assessment of Time-Kill Kinetics and Concentration-Dependent Bactericidal Effects
Time-kill kinetics assays are crucial for understanding the speed and concentration-dependency of an antimicrobial agent's bactericidal or bacteriostatic effects. emerypharma.com Studies on other Brevinin-1 peptides have demonstrated concentration-dependent bactericidal activity. For example, analogues of Brevinin-1LTe were able to eliminate tested strains of MRSA and S. pyogenes within 30 minutes at concentrations of 2- and 4-fold the MIC, while exhibiting bacteriostatic effects at the MIC. nih.gov This indicates that at higher concentrations, these peptides can rapidly kill bacteria, a desirable characteristic for an antimicrobial agent. The mechanism is often linked to the rapid disruption of the bacterial cell membrane. mdpi.com While specific time-kill kinetic data for this compound was not found, the behavior of related Brevinin-1 peptides suggests that it likely also exhibits concentration-dependent bactericidal effects. nih.gov
Structure Activity Relationship Sar Studies and Peptide Engineering of Brevinin 1spb Analogues
Impact of Amino Acid Substitutions and Deletions on Bioactivity
Role of N-terminal Modifications in Antimicrobial Activity and Spectrum
The N-terminal region of brevinin peptides is a critical determinant of their antimicrobial and hemolytic activities. nih.gov This region is typically hydrophobic and contributes to the formation of an α-helical structure, which facilitates insertion into microbial membranes. researchgate.net Brevinin-1 (B586460) peptides, in particular, often feature a highly conserved hydrophobic 'FLP' motif at the N-terminus. nih.govmdpi.com
Studies involving the truncation of N-terminal amino acids have shown that this region is vital for the peptide's bioactivity. nih.gov For instance, the removal of a highly conserved leucine (B10760876) residue from the second position of a brevinin-1 peptide, B1OS, resulted in decreased hemolytic activity but also a reduction in antimicrobial potency. nih.gov The reintroduction of L-leucine or its stereoisomer D-leucine at this position significantly enhanced both antibacterial and anticancer activities, underscoring the importance of this specific residue. nih.gov
Furthermore, modifications at the N-terminus can influence the peptide's stability. N-terminal acetylation, for example, can protect the peptide from degradation by aminopeptidases, thereby increasing its half-life and potential therapeutic utility. The introduction of specific motifs, such as the FLPII sequence from temporins, to the N-terminus of other peptides has also been explored to enhance bioactivity. acs.org
Influence of Charge and Hydrophobicity Modifications on Target Selectivity
Strategic amino acid substitutions can modulate these properties. For example, replacing neutral or hydrophobic residues with cationic amino acids like lysine (B10760008) or arginine can increase the net positive charge. frontiersin.org In one study, arginine substitutions in brevinin-1pl enhanced its activity against Gram-positive bacteria. frontiersin.org Conversely, a lysine substitution that reduced hydrophobicity led to decreased activity against the same bacterial group. frontiersin.org
The introduction of tryptophan, a bulky hydrophobic amino acid, can enhance the peptide's amphiphilicity and membrane-disrupting capabilities. mdpi.com However, finding the optimal level of hydrophobicity is crucial, as exceeding a certain threshold may not further increase antimicrobial activity but can significantly raise cytotoxicity. mdpi.com Therefore, a key strategy in peptide engineering is to fine-tune the charge and hydrophobicity to maximize antimicrobial efficacy while minimizing harm to host cells. researchgate.netnih.gov
Table 1: Impact of Amino Acid Substitutions on Brevinin-1pl Analogues This table is based on data from a study on brevinin-1pl and its analogues and is intended for illustrative purposes.
Effects of D-Amino Acid Incorporations on Peptide Stability and Enhanced Bioactivity
A significant challenge for the therapeutic use of peptides is their susceptibility to degradation by proteases. biopharmaspec.com One effective strategy to overcome this is the incorporation of D-amino acids, the non-natural stereoisomers of the common L-amino acids. frontiersin.orgmdpi.com Peptides containing D-amino acids are more resistant to proteolytic enzymes, which typically recognize and cleave peptide bonds between L-amino acids. biopharmaspec.commdpi.com
The substitution of L-amino acids with their D-counterparts can also influence the peptide's secondary structure and, consequently, its bioactivity. nih.gov While extensive D-amino acid substitution can disrupt the α-helical conformation necessary for the activity of many antimicrobial peptides, single or strategic substitutions can be beneficial. nih.govnih.gov For instance, the replacement of a single L-leucine with D-leucine in a brevinin-1 analogue, B1OS-D-L, resulted in a peptide with enhanced antibacterial and anticancer activities and a reduced rate of hemolysis compared to its all-L-amino acid counterpart. nih.gov This suggests that the incorporation of D-amino acids can help to optimize the peptide's conformation for improved target interaction and reduced off-target effects. nih.gov
Rational Design Principles for Modulating Antimicrobial Potency and Specificity
The rational design of Brevinin-1SPb analogues is guided by a set of principles derived from extensive SAR studies. researchgate.netmdpi.com The overarching goal is to create peptides with high antimicrobial potency against a broad spectrum of pathogens while exhibiting minimal toxicity to the host. nih.gov
Key design principles include:
Optimizing the Hydrophobic-Cationic Balance: As discussed, this is a fundamental principle. The aim is to achieve a "therapeutic window" where the peptide is sufficiently cationic and hydrophobic to effectively kill bacteria but not so hydrophobic that it indiscriminately damages mammalian cells. researchgate.net
Modulating Helicity and Amphipathicity: The formation of an amphipathic α-helix is crucial for the membrane-disrupting activity of many brevinins. researchgate.net Peptide sequences can be engineered to enhance the stability and amphipathicity of this helix, for example, by strategically placing hydrophobic and hydrophilic residues on opposite faces of the helix. researchgate.net
Amino Acid-Specific Modifications: The choice of amino acid for substitution is critical. Arginine, with its guanidinium (B1211019) group, can form more hydrogen bonds with the phosphate (B84403) groups of bacterial membranes than lysine, potentially leading to stronger interactions. frontiersin.org Tryptophan, due to its indole (B1671886) side chain, has a strong preference for the interfacial region of lipid bilayers and can promote membrane disruption. mdpi.com
Truncation and Hybridization: Removing non-essential amino acid sequences can reduce production costs and potentially decrease cytotoxicity. researchgate.net Hybridizing active fragments of this compound with sequences from other antimicrobial peptides is another strategy to create novel molecules with improved properties.
Research Strategies for Mitigating Off-Target Interactions and Enhancing Therapeutic Index
A primary hurdle in the clinical development of antimicrobial peptides is their potential for off-target effects, most notably hemolysis. mdpi.comnih.gov The therapeutic index (TI), the ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. A high TI is desirable, and several research strategies are employed to achieve this for this compound analogues.
Computational Modeling and Prediction: In silico tools are increasingly used to predict the properties of designed peptides before they are synthesized. abyntek.comcrisprmedicinenews.comfrontiersin.org Helical wheel projections can help visualize the amphipathicity, and molecular dynamics simulations can model peptide-membrane interactions, providing insights into their likely activity and toxicity. researchgate.net
Systematic Scanning and Substitution: A common experimental approach involves systematically replacing each amino acid in the parent peptide with another, often alanine (B10760859) (alanine scanning), to identify residues critical for activity and toxicity. nih.gov More recently, D-amino acid scanning has been employed to enhance stability and modulate activity. nih.gov
Targeted Modifications: Based on SAR data, modifications can be targeted to specific regions of the peptide. For example, if the N-terminus is identified as the primary driver of hemolysis, modifications can be focused there to reduce hydrophobicity while attempting to preserve the antimicrobial activity associated with other parts of the peptide. nih.govnih.gov
Formulation Strategies: Encapsulating peptides in nanoparticle delivery systems can help shield them from degradation and reduce their interaction with red blood cells, thereby lowering systemic toxicity and improving their therapeutic index.
By employing these rational design and research strategies, scientists can systematically refine the structure of this compound to develop analogues with superior therapeutic potential, bringing them a step closer to clinical application. nih.gov
Table 2: Chemical Compounds Mentioned
Comparative Analysis and Phylogenetic Relationships of Brevinin 1spb
Comparative Efficacy and Structural Similarities with Other Brevinin-1 (B586460) Family Peptides (e.g., Brevinin-1DYa, Brevinin-1OS)
Brevinin-1SPb, a member of the brevinin-1 family of antimicrobial peptides (AMPs), demonstrates the characteristic broad-spectrum activity associated with this group, particularly against Gram-positive bacteria. researchgate.netresearchgate.net When its efficacy is compared to other members of the brevinin-1 family, variations in potency and hemolytic activity become apparent, often linked to subtle differences in their amino acid sequences.
A direct comparison reveals that this compound has a Minimum Inhibitory Concentration (MIC) of 13 µM against Staphylococcus aureus, whereas Brevinin-1DYa is less potent with a MIC of 32 µM against the same bacterium. researchgate.netresearchgate.netnih.gov However, both peptides are associated with strong hemolytic activity. researchgate.netresearchgate.netnih.gov In contrast, another peptide from this family, Brevinin-1OS, which is a wild-type des-Leu2 brevinin peptide, and its analogue B1OS-D-L, have shown comparable or even superior antibacterial activity against Gram-positive bacteria while exhibiting lower levels of hemolysis. researchgate.netresearchgate.netnih.govresearchgate.net This suggests that specific amino acid substitutions, such as the addition of a D-leucine residue, can modulate the therapeutic index of these peptides. nih.gov
| Peptide | Organism | MIC against S. aureus (µM) | Hemolytic Activity |
|---|---|---|---|
| This compound | Lithobates sphenocephalus | 13 researchgate.netresearchgate.netnih.gov | Strong researchgate.netresearchgate.netnih.gov |
| Brevinin-1DYa | - | 32 researchgate.netresearchgate.netnih.gov | Strong researchgate.netresearchgate.netnih.gov |
| B1OS-D-L (analogue of Brevinin-1OS) | Odorrana schmackeri (modified) | Comparable or better than this compound researchgate.netresearchgate.netnih.govresearchgate.net | Lower researchgate.netresearchgate.netnih.govresearchgate.net |
Orthologous and Paralogous Relationships within the Brevinin Superfamily and Related Amphibian AMP Families
The extensive diversity of antimicrobial peptides within amphibian skin secretions is a product of complex evolutionary processes, primarily involving gene duplication. The Brevinin superfamily, which includes the Brevinin-1 and Brevinin-2 families, is believed to have arisen from multiple duplications of an ancestral gene. core.ac.uk This has led to the existence of numerous orthologous (genes in different species that evolved from a common ancestral gene) and paralogous (genes related by duplication within a genome) peptides. imrpress.com
Phylogenetic analyses based on the amino acid sequences of brevinin-1 peptides have been instrumental in elucidating the evolutionary relationships between different anuran species. core.ac.uk For instance, such analyses provide strong support for the classification of North American frog species into the genera Rana and Lithobates. core.ac.uk The sequence of this compound from Lithobates sphenocephalus places it within the brevinin subfamily of the frog skin active peptide (FSAP) family. uniprot.org
The relationships within the broader AMP families are complex. Studies have shown that peptides like temporins and brevinins may not always form distinct monophyletic clades, suggesting they might belong to the same overarching gene family and share a common evolutionary origin. nih.gov The presence of multiple copies of genes encoding for brevinin-1 family peptides in the genomes of individual frogs further supports the role of gene duplication in generating this diversity. core.ac.uk These paralogous peptides can sometimes act synergistically with other AMPs, enhancing the host's innate immune defense. imrpress.com
Evolutionary Diversification of Brevinin Genes and Peptide Sequences Across Anuran Species
The evolution of brevinin genes is characterized by rapid diversification, resulting in a vast array of peptide sequences across different anuran species. researchgate.net This molecular variation is so extensive that it is rare to find identical brevinin-1 amino acid sequences in different, even closely related, species. researchgate.net This high level of diversity is thought to be an adaptive response to the diverse and ever-changing microbial environments that amphibians inhabit. nih.gov
Several evolutionary mechanisms drive this diversification. Codon evolution models have revealed evidence of strong positive and diversifying selection acting on the mature peptide region of brevinin genes. nih.govoup.com This indicates that natural selection favors novel peptide variants, likely to counter the evolution of resistance in microorganisms. nih.gov Furthermore, evidence of trans-specific polymorphism, where similar alleles are found in different species, suggests a common evolutionary origin for these alleles predating the speciation events. nih.gov
Advanced Research Methodologies for Brevinin 1spb Investigation
Chromatographic Purification and Analytical Characterization Techniques
The initial steps in studying Brevinin-1SPb, like other naturally derived peptides, involve its purification from a complex biological mixture and the confirmation of its identity and purity.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for the purification of peptides like this compound from crude skin secretions of amphibians. mdpi.comeurogentec.com This method separates molecules based on their hydrophobicity.
The crude secretion is first loaded onto an RP-HPLC column, which contains a solid stationary phase with covalently bonded alkyl chains. eurogentec.com A gradient of increasing organic solvent, typically acetonitrile (B52724) in water with trifluoroacetic acid (TFA), is passed through the column. mdpi.com Peptides are eluted based on their affinity for the hydrophobic stationary phase versus the mobile phase; less hydrophobic peptides elute earlier, while more hydrophobic ones like this compound are retained longer. eurogentec.com
The eluent is monitored by a UV detector, usually at wavelengths of 214 and 280 nm, to detect the peptide bonds and aromatic residues, respectively. mdpi.com The resulting chromatogram displays a series of peaks, each corresponding to a different component of the mixture. Fractions corresponding to individual peaks are collected. mdpi.comresearchgate.net The fraction containing this compound, identified through subsequent analysis, is then re-chromatographed under similar conditions to achieve a high degree of purity, which is confirmed by the presence of a single, symmetrical peak in the final analytical HPLC run. mdpi.comfrontiersin.org
Following purification by HPLC, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is employed to confirm the identity of the peptide by determining its precise molecular mass. rcpath.orgbruker.com This is a soft ionization technique ideal for analyzing biomolecules like peptides that are prone to fragmentation with other methods. rcpath.org
In this process, the purified peptide sample is mixed with a matrix solution (an energy-absorbent, organic compound) and spotted onto a target plate. nih.gov As the solvent evaporates, the peptide co-crystallizes with the matrix. nih.gov A pulsed laser is then fired at the crystal, causing the matrix to absorb the energy and desorb, carrying the intact, ionized peptide molecules into the gas phase. bruker.comnih.gov
These newly generated ions are accelerated by an electric field into a long "flight tube." youtube.com The time it takes for an ion to travel the length of the tube and reach the detector is directly proportional to its mass-to-charge ratio (m/z). youtube.com Smaller ions travel faster and arrive first. youtube.com By measuring this "time of flight," the molecular mass of the peptide can be calculated with high accuracy. This experimental mass is then compared to the theoretical mass calculated from the peptide's amino acid sequence to verify its identity. researchgate.netfrontiersin.org
High-Performance Liquid Chromatography (HPLC) for Peptide Isolation and Purity
Microbiological Assays for Efficacy Determination
To quantify the antimicrobial potency of this compound, a series of standardized microbiological assays are conducted.
The broth micro-dilution assay is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. frontiersin.orgyoutube.com The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism. frontiersin.org The assay is typically performed in a 96-well microtiter plate. youtube.com
A standardized inoculum of a specific bacterium is added to wells containing two-fold serial dilutions of the this compound peptide in a suitable broth medium. youtube.com After an incubation period of 16-20 hours at a controlled temperature, the plates are visually inspected or read with a plate reader to assess bacterial growth. frontiersin.org The well with the lowest peptide concentration showing no turbidity is recorded as the MIC. youtube.com
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well that showed no visible growth in the MIC assay is sub-cultured onto an agar (B569324) plate. creative-diagnostics.com The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum. frontiersin.orgcreative-diagnostics.com Research has shown that this compound has an MIC of 13 µM against Staphylococcus aureus. researchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of Brevinin-1 (B586460) Family Peptides Against Various Microorganisms
| Peptide | Microorganism | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 13 researchgate.net |
| Brevinin-1Sa | Escherichia coli | 55 nih.gov |
| Brevinin-1Sb | Escherichia coli | 17 nih.gov |
| Brevinin-1Sc | Escherichia coli | 14 nih.gov |
| Brevinin-1pl | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 nih.gov |
| Brevinin-1pl | Escherichia coli | 4 nih.gov |
| Brevinin-1pl-3H | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 nih.govfrontiersin.org |
| Brevinin-1DYa | Staphylococcus aureus | 32 researchgate.net |
Time-kill kinetic assays provide information on the rate at which an antimicrobial peptide kills a bacterial population. In this assay, bacteria in their exponential growth phase are incubated with the peptide at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). nih.gov At specified time intervals, aliquots are removed, serially diluted, and plated on agar to determine the number of surviving colony-forming units (CFU). nih.govfrontiersin.org This reveals whether the peptide's action is rapid or slow. For example, studies on the related peptide Brevinin-1OS showed it could completely kill MRSA within 30-60 minutes at 4x MIC. mdpi.com
Membrane permeability assays are used to investigate if the peptide's mechanism of action involves disrupting the bacterial cell membrane. The SYTOX Green assay is a common method for this purpose. nih.gov SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells. thermofisher.com However, if this compound compromises the bacterial membrane, the dye can enter the cell, bind to its DNA, and emit a strong fluorescent signal. nih.govthermofisher.com The increase in fluorescence, measured using a fluorescence spectrophotometer, is directly proportional to the extent of membrane damage. nih.gov This confirms that membrane disruption is a primary mode of action for the peptide. nih.govnih.gov
Table 2: Time-Kill Kinetics of Brevinin-1OS Against MRSA
| Peptide Concentration | Incubation Time to Achieve Complete Killing |
|---|---|
| 4 x MIC | 45 min mdpi.com |
| 1 x MIC | > 180 min mdpi.com |
Data for Brevinin-1OS, a related peptide, is shown for illustrative purposes.
Broth Micro-dilution Assays for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Biophysical Techniques for Membrane Interaction Studies
To gain a deeper, molecular-level understanding of how this compound interacts with and disrupts bacterial membranes, various biophysical techniques are utilized. These studies often employ model membrane systems, such as lipid bilayers, vesicles, or micelles, which mimic the composition of bacterial cell membranes. nih.govmdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to determine the three-dimensional structure of the peptide when it is bound to a membrane-mimicking environment, such as sodium dodecyl sulphate (SDS) micelles. nih.gov These studies can reveal which parts of the peptide form an α-helical structure and how it orients itself relative to the membrane surface. nih.govnih.gov For many Brevinin peptides, it has been shown that they adopt an amphipathic α-helical structure upon interacting with membranes, which is crucial for their disruptive activity. nih.gov
Molecular dynamics (MD) simulations provide computational insights into the peptide-membrane interaction at an atomic level. nih.gov By simulating the physical movements of the atoms in the peptide and the lipid bilayer, researchers can visualize the process of peptide binding, insertion, and potential pore formation, complementing experimental data and helping to elucidate the precise mechanism of membrane perturbation. nih.gov Other techniques such as circular dichroism spectroscopy can confirm the peptide's secondary structure (e.g., random coil vs. α-helix) in different environments, further clarifying the structural transitions that are essential for its function. frontiersin.org
Table of Compounds
| Compound Name | Abbreviation/Synonym | Role/Class |
|---|---|---|
| This compound | - | Antimicrobial Peptide |
| Acetonitrile | - | HPLC Solvent |
| Trifluoroacetic acid | TFA | HPLC Solvent Additive |
| Brevinin-1Sa | - | Antimicrobial Peptide |
| Brevinin-1Sb | - | Antimicrobial Peptide |
| Brevinin-1Sc | - | Antimicrobial Peptide |
| Brevinin-1pl | - | Antimicrobial Peptide |
| Brevinin-1pl-3H | - | Antimicrobial Peptide Analogue |
| Brevinin-1DYa | - | Antimicrobial Peptide |
| Brevinin-1OS | - | Antimicrobial Peptide |
| SYTOX Green | - | Fluorescent Nucleic Acid Stain |
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Bacterial Cell Surface Analysis
Advanced microscopic techniques are indispensable for elucidating the precise mechanisms by which antimicrobial peptides (AMPs) like this compound exert their effects on bacterial pathogens. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools that provide high-resolution imaging of the bacterial cell surface, offering direct visual evidence of peptide-induced morphological and topographical changes. nih.govspmtips.comamazonaws.com
SEM is widely used to visualize the external appearance and three-dimensional structure of bacteria. amazonaws.com In the context of AMP research, SEM analysis of bacteria treated with peptides from the brevinin family reveals dramatic damage to the cell membrane. For instance, studies on the peptide brevinin-1OS showed that methicillin-resistant Staphylococcus aureus (MRSA) cells, which are typically smooth and integral, displayed distinct irregularities, blisters, and breakages after treatment. mdpi.com Similarly, E. coli cells exposed to the peptide exhibited membrane distortion, roughness, and corrugation. mdpi.com Research on another related peptide, brevinin-2SSb, also demonstrated through SEM that treated E. coli and S. aureus cells showed abnormal shapes, indicating cell surface destruction and the formation of blebs. researchgate.net These findings suggest that a primary antimicrobial mechanism for brevinin peptides is the physical disruption of the bacterial cell envelope. mdpi.comresearchgate.net
AFM provides even greater detail, allowing for the characterization of surface structure and mechanical properties at the nanometer scale, even on living cells. nih.govspmtips.comnih.gov This technique can monitor cellular dynamics in real-time and quantitatively measure local elastic properties. spmtips.comrsc.org While specific AFM studies on this compound are not widely published, research on other membrane-disrupting peptides demonstrates the utility of this method. For example, AFM was used to observe the membrane-rupturing effects of a designed cationic peptide, SP1V3_1, which shares a conserved N-terminal motif with this compound. acs.org High-speed AFM can even capture the kinetics of peptide action on individual bacterial cells, revealing that the killing process often involves a time-variable incubation phase followed by a more rapid execution phase where the cell structure is compromised. nih.gov These methodologies are crucial for understanding how this compound interacts with and destabilizes bacterial membranes, leading to cell death.
Interactive Table: Morphological Changes in Bacteria Induced by Brevinin-Family Peptides (SEM Observations)
| Peptide | Target Bacterium | Observed Effects on Cell Surface | Reference |
| Brevinin-1OS | Staphylococcus aureus (MRSA) | Irregularities, blisters, breakages, dramatic damage | mdpi.com |
| Brevinin-1OS | Escherichia coli | Membrane distortion, roughness, corrugation | mdpi.com |
| Brevinin-2SSb | Staphylococcus aureus | Abnormally shaped cells, surface destruction, bleb formation | researchgate.net |
| Brevinin-2SSb | Escherichia coli | Abnormally shaped cells, surface destruction, bleb formation | researchgate.net |
| Brevinin-1TYa | Staphylococcus aureus | Morphological changes | researchgate.net |
| Brevinin-1TYa | Escherichia coli | Morphological changes | researchgate.net |
Genetic Engineering and Synthetic Biology Approaches for Recombinant Peptide Production and Modification
The therapeutic potential of antimicrobial peptides is often hindered by high manufacturing costs and potential cytotoxicity. mdpi.com Genetic engineering and synthetic biology offer powerful solutions to these challenges, enabling the cost-effective, large-scale production of peptides like this compound and the rational design of analogues with improved properties. nih.govnih.gov
Recombinant DNA technology is an attractive tool for the large-scale production of AMPs. nih.govresearchgate.net A common strategy involves using a prokaryotic expression system, such as Escherichia coli, which can be engineered to produce the desired peptide. nih.govbio-world.com Because direct expression of AMPs can be toxic to the host bacterium, they are often produced as fusion proteins. nih.gov A common approach is to clone the synthetic gene for the peptide into a vector like pET32a(+), which allows it to be expressed fused to a carrier protein, such as thioredoxin (Trx). nih.gov This Trx fusion protein protects the host cell from the peptide's antimicrobial activity and can facilitate purification. nih.gov Following expression and purification, the fusion protein is cleaved to release the active peptide. This method has been successfully used for producing various brevinin family peptides, such as Brevinin-2R and Brevinin-2GU. nih.gov
Synthetic biology extends these capabilities by applying engineering principles to the design and construction of new biological systems. chiefscientist.gov.au This allows for strategic modifications to a peptide's amino acid sequence to enhance its function. nih.gov For example, structure-activity relationship studies on brevinin-1pl, a related peptide, demonstrated that targeted amino acid substitutions could optimize its therapeutic profile. frontiersin.org Researchers created four analogues by substituting specific arginine, lysine (B10760008), and histidine residues. frontiersin.org These modifications were designed to alter properties like net charge and hydrophobicity, which are crucial for antimicrobial activity and interaction with cell membranes. researchgate.netfrontiersin.org The results showed that substitutions could enhance activity against specific bacterial types or reduce hemolytic activity, thereby improving the peptide's selectivity. frontiersin.org Synthetic biology also encompasses the engineering of the host organism itself, for instance, through genome minimization to create a more efficient and stable cellular factory for peptide production. numberanalytics.com These approaches are pivotal for developing this compound and its derivatives into viable therapeutic candidates. nih.gov
Interactive Table: Genetic Engineering and Synthetic Biology Strategies for Brevinin-Family Peptides
| Peptide Family/Analogue | Strategy/Modification | Expression System/Method | Purpose of Modification | Reference |
| Brevinin-2R | Recombinant expression as a thioredoxin (Trx) fusion protein | E. coli with pET32a(+) vector | Large-scale production, prevent host toxicity | nih.gov |
| Brevinin-2GU | Recombinant expression as a thioredoxin (Trx) fusion protein | E. coli with pET32a(+) vector | Large-scale production, high yield | nih.gov |
| Brevinin-1pl-2R, -5R | Strategic amino acid substitution (Arginine) | Chemical peptide synthesis for study | Enhance antimicrobial activity, alter selectivity | frontiersin.org |
| Brevinin-1pl-6K | Strategic amino acid substitution (Lysine) | Chemical peptide synthesis for study | Modulate antimicrobial activity and hydrophobicity | frontiersin.org |
| Brevinin-1pl-3H | Strategic amino acid substitution (Histidine) | Chemical peptide synthesis for study | Reduce hemolytic activity, improve selectivity | frontiersin.org |
Q & A
Q. How can computational modeling improve the design of this compound analogs?
- Approach : Use Rosetta Membrane or GROMACS for homology modeling and membrane insertion simulations. Validate with experimental bilayer perturbation assays (e.g., calcein leakage from liposomes) .
Data Reporting Standards
- Essential : Provide raw spectral/chromatographic data, statistical scripts, and reagent lot numbers in supplementary materials. Use IUPAC nomenclature for peptide sequences and CAS registry numbers for solvents .
- Avoid : Non-reproducible protocols (e.g., unspecified sonication durations) or uncited claims about "novelty" without comparative literature analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
